Integrin Binding Peptide Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Integrins are a family of cell surface receptors crucial to fundamental cellular functions such as adhesion, signaling, and viability1. They are deeply involved in a variety of diseases, including the initiation and progression of cancer, coronary, inflammatory, or autoimmune diseases1. The natural ligands of integrins are glycoproteins expressed on the cell surface or proteins of the extracellular matrix1. For this reason, short peptides or peptidomimetic sequences that reproduce the integrin-binding motives have attracted much attention as potential drugs1.

Synthesis Analysis

The synthesis of Integrin Binding Peptides involves identifying peptidomimetic ligands with antagonistic properties1. These peptides have been conjugated onto nanoparticles, materials, or drugs and drug carrier systems, for specific recognition or delivery of drugs to cells overexpressing the targeted integrins1.

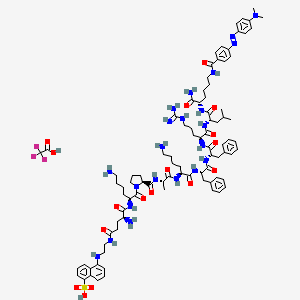

Molecular Structure Analysis

The structures of integrin-peptidic ligand complexes have been studied to understand how the binding occurs and the molecular basis of the specificity and affinity of these peptidic ligands2. Each integrin heterodimer comprises an α-subunit and a β-subunit in a noncovalent complex3. Each α or β subunit contains a large ectodomain, a single-span helical transmembrane domain, and a short cytosolic tail3.

Chemical Reactions Analysis

The chemical reactions involved in the binding of Integrin Binding Peptides to integrins have been studied extensively1. The binding of these peptides to integrins involves protein-protein interactions, conformational changes, and trafficking3.

Physical And Chemical Properties Analysis

The physical and chemical properties of Integrin Binding Peptides are largely determined by their structure and the nature of the integrins they bind to3. The peptides are designed to mimic the natural ligands of integrins, which are glycoproteins expressed on the cell surface or proteins of the extracellular matrix1.

Wissenschaftliche Forschungsanwendungen

Design and Functionalization of Biomaterials

Recent research emphasizes the role of integrin-binding peptides in the development of nanostructured and micro-fabricated materials. These materials are designed to be cell-responsive and can be used for targeted drug delivery. Peptides that mimic integrin-binding motifs have been conjugated onto nanoparticles and materials to facilitate specific recognition or delivery to cells overexpressing targeted integrins. This strategy aims to improve the efficacy of drug delivery systems and the specificity of therapeutic interventions, making it a promising approach for treating diseases with a high level of integrin expression, such as cancer (Junwei Zhao et al., 2020).

Cancer Therapy and Diagnosis

Integrin α(v)β(3) plays a critical role in angiogenesis and tumor development. RGD-based strategies, including the use of antagonist drugs and RGD-conjugated nanoparticles, target tumor cells or tumor vasculature for cancer therapy and diagnosis. These strategies have shown promise in delivering anticancer drugs or contrast agents, highlighting the potential of RGD peptides in improving cancer treatment outcomes and diagnostic accuracy (F. Danhier et al., 2012).

Imaging and Radiotherapy

Integrin-binding peptides have also been explored for their potential in imaging and radiotherapy. For example, radiolabeled peptides containing the RGD motif have been developed for positron emission tomography (PET), allowing for the noninvasive quantification of integrin expression in vivo. These peptides are useful for diagnosing and monitoring diseases characterized by altered integrin expression, such as cancer, providing a valuable tool for personalized medicine (Zibo Li et al., 2008).

Tumor Targeting and Drug Development

The specificity of integrin-binding peptides makes them ideal candidates for tumor targeting. By conjugating these peptides with therapeutic agents or imaging probes, researchers can achieve targeted delivery to tumors, reducing off-target effects and improving therapeutic efficacy. This approach has been particularly promising in the development of new cancer treatments and imaging modalities that are less invasive and more specific (M. Janssen et al., 2002).

Biomaterials for Enhanced Cell Adhesion and Tissue Engineering

Integrin-binding peptides are instrumental in designing biomaterials that promote cell adhesion, proliferation, and differentiation. By mimicking the natural ligands of integrins, these peptides can enhance the biocompatibility of implants and scaffolds, facilitating tissue healing and integration. This application is particularly relevant in tissue engineering, where the goal is to create materials that support the formation and growth of new tissues (F. Karimi et al., 2018).

Safety And Hazards

The safety and hazards associated with the use of Integrin Binding Peptides are largely dependent on the specific peptide and its intended use5. However, due to their exposure on the cell surface and sensitivity to the molecular blockade, integrins have been investigated as pharmacological targets for nearly 40 years3.

Zukünftige Richtungen

The future directions for the development of Integrin Binding Peptides include improving the success rate of clinical trials targeting integrin therapies3. This will involve a deep understanding of integrin-regulatory mechanisms and unmet clinical needs3. There are currently approximately 90 kinds of integrin-based therapeutic drugs or imaging agents in clinical studies3.

Eigenschaften

IUPAC Name |

5-[2-[[(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H124N22O15S.C2HF3O2/c1-55(2)52-71(83(118)100-67(77(92)112)28-14-17-47-97-79(114)59-35-37-60(38-36-59)107-108-61-39-41-62(42-40-61)109(4)5)104-82(117)69(32-20-48-98-88(93)94)102-84(119)72(53-57-22-8-6-9-23-57)106-85(120)73(54-58-24-10-7-11-25-58)105-81(116)68(29-12-15-45-89)101-78(113)56(3)99-86(121)74-33-21-51-110(74)87(122)70(30-13-16-46-90)103-80(115)65(91)43-44-76(111)96-50-49-95-66-31-18-27-64-63(66)26-19-34-75(64)126(123,124)125;3-2(4,5)1(6)7/h6-11,18-19,22-27,31,34-42,55-56,65,67-74,95H,12-17,20-21,28-30,32-33,43-54,89-91H2,1-5H3,(H2,92,112)(H,96,111)(H,97,114)(H,99,121)(H,100,118)(H,101,113)(H,102,119)(H,103,115)(H,104,117)(H,105,116)(H,106,120)(H4,93,94,98)(H,123,124,125);(H,6,7)/t56-,65-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIXVDCEKPVZDF-XCNQALFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H125F3N22O17S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1876.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Integrin Binding Peptide Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592245.png)

![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)

![2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B6592261.png)

![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)